molecular formula C15H17F2N3OS B7185290 N-[1-(2,2-difluoroethyl)piperidin-4-yl]thieno[3,2-b]pyridine-6-carboxamide

N-[1-(2,2-difluoroethyl)piperidin-4-yl]thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B7185290
M. Wt: 325.4 g/mol
InChI Key: QOMPABRJVIZTID-UHFFFAOYSA-N
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Description

N-[1-(2,2-difluoroethyl)piperidin-4-yl]thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that features a piperidine ring, a thieno[3,2-b]pyridine core, and a carboxamide group

Properties

IUPAC Name

N-[1-(2,2-difluoroethyl)piperidin-4-yl]thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3OS/c16-14(17)9-20-4-1-11(2-5-20)19-15(21)10-7-13-12(18-8-10)3-6-22-13/h3,6-8,11,14H,1-2,4-5,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMPABRJVIZTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=CS3)N=C2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2-difluoroethyl)piperidin-4-yl]thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the piperidine ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2-difluoroethyl)piperidin-4-yl]thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[1-(2,2-difluoroethyl)piperidin-4-yl]thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,2-difluoroethyl)piperidin-4-yl]thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and thieno[3,2-b]pyridine analogs. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

N-[1-(2,2-difluoroethyl)piperidin-4-yl]thieno[3,2-b]pyridine-6-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

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